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Abstract
Candicine chloride, a quaternary ammonium alkaloid found in various plant species,

particularly barley (Hordeum vulgare), has garnered interest for its potential pharmacological

activities. Understanding its biosynthesis is crucial for metabolic engineering and drug

development efforts. This technical guide provides an in-depth overview of the candicine
chloride biosynthetic pathway in plants. It details the enzymatic steps, precursor molecules,

and intermediates, supported by available quantitative data and experimental protocols. Visual

diagrams of the pathway and experimental workflows are provided to facilitate comprehension.

Introduction
Candicine, the quaternary ammonium cation of hordenine, is a bioactive alkaloid. Its

biosynthesis in plants, primarily elucidated through studies on barley, originates from the

aromatic amino acid L-tyrosine. The pathway involves a decarboxylation reaction followed by a

series of three successive N-methylations. This guide will systematically break down each step

of this biosynthetic process.

The Biosynthetic Pathway of Candicine Chloride
The biosynthesis of candicine chloride from L-tyrosine can be delineated into four key

enzymatic steps.
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Step 1: Decarboxylation of L-Tyrosine to Tyramine
The initial committed step in the pathway is the decarboxylation of L-tyrosine to produce

tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TyDC), a pyridoxal-

5'-phosphate (PLP) dependent enzyme.

L-Tyrosine → Tyramine + CO₂

Step 2: N-Methylation of Tyramine to N-Methyltyramine
Tyramine then undergoes its first N-methylation, utilizing S-adenosyl-L-methionine (SAM) as

the methyl group donor. This reaction is catalyzed by a tyramine N-methyltransferase (T-NMT),

yielding N-methyltyramine.

Tyramine + S-Adenosyl-L-methionine → N-Methyltyramine + S-Adenosyl-L-homocysteine

Step 3: N-Methylation of N-Methyltyramine to Hordenine
N-methyltyramine is subsequently methylated to form hordenine. This second methylation step

is catalyzed by a distinct N-methyltyramine N-methyltransferase (NMT-NMT), which also

utilizes SAM as the methyl donor. Studies in barley have shown that two separate enzymes are

responsible for the first and second methylation steps.[1]

N-Methyltyramine + S-Adenosyl-L-methionine → Hordenine + S-Adenosyl-L-homocysteine

Step 4: N-Methylation of Hordenine to Candicine
The final step in the biosynthesis is the third N-methylation, where hordenine is converted to

the quaternary ammonium ion, candicine. This reaction is catalyzed by a hordenine N-

methyltransferase (H-NMT), again with SAM as the methyl donor. The resulting candicine

cation is then associated with an anion, such as chloride, to form candicine chloride. While

this step is a known part of the pathway, the specific enzyme responsible has not yet been

isolated and characterized in detail.

Hordenine + S-Adenosyl-L-methionine → Candicine + S-Adenosyl-L-homocysteine

Visualization of the Biosynthetic Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/publication/237847129_The_biogenesis_of_alkaloids_VII_The_formation_of_hordenine_and_N-methyltyramine_from_tyrosine_in_barley
https://www.benchchem.com/product/b12376368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the sequential conversion of L-tyrosine to candicine.

L-Tyrosine Tyramine Tyrosine Decarboxylase (TyDC) N-Methyltyramine

 Tyramine
N-Methyltransferase Hordenine

 N-Methyltyramine
N-Methyltransferase Candicine

 Hordenine
N-Methyltransferase

Click to download full resolution via product page

A simplified diagram of the candicine biosynthesis pathway.

Quantitative Data
Quantitative analysis of the intermediates in the candicine biosynthesis pathway provides

insights into the metabolic flux and regulation. The following table summarizes the

accumulation of key intermediates in the roots of barley (Hordeum vulgare cv. Solist) over a 24-

hour period, starting four days after germination.

Time (hours)
Tyramine (pmol/mg
FW)

N-Methyltyramine
(pmol/mg FW)

Hordenine
(pmol/mg FW)

0 10.5 ± 1.2 25.1 ± 2.8 150.3 ± 15.1

6 12.1 ± 1.5 30.2 ± 3.1 180.5 ± 18.2

12 15.3 ± 1.8 45.6 ± 4.5 250.1 ± 25.3

18 18.2 ± 2.1 60.3 ± 6.2 310.8 ± 30.9

24 14.8 ± 1.7 50.1 ± 5.3 280.4 ± 28.1

Data are expressed

as mean ± SE (n=5).

Adapted from Maver

et al. (2022).[2]

Experimental Protocols
Detailed experimental protocols are essential for the study of the enzymes involved in

candicine biosynthesis. The following sections provide methodologies for the assay and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12376368?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/2508758/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


purification of key enzymes in the pathway. It is important to note that a specific protocol for the

hordenine N-methyltransferase that produces candicine is not yet available in the literature;

therefore, a general method for N-methyltransferase purification is provided.

Tyrosine Decarboxylase (TyDC) Activity Assay
This protocol is a spectrophotometric assay for TyDC activity.

Principle: The tyramine produced from the decarboxylation of tyrosine is oxidized by tyramine

oxidase to produce p-hydroxybenzyl aldehyde and hydrogen peroxide. The hydrogen peroxide

then reacts with 4-aminoantipyrine (4-AAP) and N-Ethyl-N-(2-hydroxy-3-sulfopropyl) m-

toluidine (TOOS) in the presence of peroxidase to form a quinone-imine dye, which can be

measured spectrophotometrically at 570 nm.

Reagents:

McIlvain Buffer (phosphate-citrate), pH 6.0

1 mM 4-aminoantipyrine (4-AAP)

10 mM TOOS

40 U/ml Peroxidase

20 U/ml Tyramine Oxidase

0.2 mM Pyridoxal-5-phosphate

10 mM L-Tyrosine

Enzyme extract

Procedure:

Prepare a reaction mixture containing:

0.9 ml McIlvain Buffer

0.9 ml 1 mM 4-AAP
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0.3 ml 10 mM TOOS

0.15 ml 40 U/ml peroxidase

0.15 ml 20 U/ml tyramine oxidase

0.15 ml 0.2 mM pyridoxal-5-phosphate

0.3 ml 10 mM L-tyrosine

Pre-incubate the reaction mixture at 37°C.

Initiate the reaction by adding the enzyme extract.

Monitor the increase in absorbance at 570 nm for at least 2 minutes.

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation

of one micromole of tyramine per minute under the specified conditions.

Purification of N-Methyltransferases from Barley
This protocol describes a general procedure for the purification of S-adenosylmethionine-

dependent N-methyltransferases from barley roots, which can be adapted to attempt the

purification of the enzymes involved in candicine biosynthesis.[1]

Workflow:
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Barley Root Homogenization

Crude Extract Collection
(Centrifugation)

Ammonium Sulfate
Fractionation

Resuspension of Pellet

DEAE-Cellulose
Chromatography

S-Adenosylhomocysteine
-Sepharose Affinity
Chromatography

Elution of N-Methyltransferases

Click to download full resolution via product page

Purification workflow for N-methyltransferases.

Procedure:

Homogenization: Homogenize fresh barley roots in a suitable buffer (e.g., Tris-HCl with

protease inhibitors).
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Crude Extract Preparation: Centrifuge the homogenate to remove cell debris and collect the

supernatant as the crude extract.

Ammonium Sulfate Fractionation: Perform a stepwise ammonium sulfate precipitation to

enrich for the N-methyltransferases.

Dialysis: Dialyze the protein fraction containing the activity against the chromatography

buffer.

DEAE-Cellulose Chromatography: Apply the dialyzed sample to a DEAE-cellulose anion-

exchange column. Elute the bound proteins with a salt gradient.

Affinity Chromatography: Pool the active fractions and apply them to an S-

adenosylhomocysteine-Sepharose affinity column. This step is highly specific for SAM-

dependent methyltransferases.

Elution: Elute the purified N-methyltransferases from the affinity column using a high

concentration of S-adenosyl-L-homocysteine or a change in pH.

Analysis: Analyze the purity of the enzyme fractions by SDS-PAGE.

Conclusion and Future Perspectives
The biosynthetic pathway of candicine chloride from L-tyrosine in plants is a four-step

process involving one decarboxylation and three successive N-methylation reactions. While the

overall pathway is established, detailed characterization of the individual enzymes, particularly

the hordenine N-methyltransferase responsible for the final step, remains an area for further

research. The elucidation of the kinetic properties and regulatory mechanisms of these

enzymes will be pivotal for the successful metabolic engineering of plants for enhanced

candicine production and for the development of novel pharmaceuticals. The experimental

protocols provided herein offer a foundation for researchers to further investigate this intriguing

biosynthetic pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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